molecular formula C17H18FNO2 B7475900 2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide

2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide

Cat. No. B7475900
M. Wt: 287.33 g/mol
InChI Key: YDSFKXIFPXCDLP-UHFFFAOYSA-N
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Description

2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide, also known as FMTPB, is a synthetic compound that belongs to the class of benzamide derivatives. It has been identified as a potential drug candidate due to its promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide is not fully understood, but it is believed to act through the modulation of certain signaling pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. 2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide has also been reported to interact with certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, as well as reduce the proliferation and migration of cancer cells. 2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide has also been shown to have antioxidant properties and to modulate the activity of certain ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel.

Advantages and Limitations for Lab Experiments

2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide. One potential area of research is the development of more effective synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of 2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide as a potential therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the use of 2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide as a diagnostic tool in imaging studies could be further explored. Finally, the elucidation of the exact mechanism of action of 2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide and its interaction with various receptors and signaling pathways could provide valuable insights for the development of novel drugs.

Synthesis Methods

The synthesis of 2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide involves the reaction of 2-fluoro-4-methoxybenzoic acid with 2,4,6-trimethylaniline in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding amide. The amide is then treated with thionyl chloride to yield the final product, 2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide.

Scientific Research Applications

2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. 2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide has also been investigated for its potential use as a diagnostic tool in imaging studies, due to its high affinity for certain receptors.

properties

IUPAC Name

2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-10-7-11(2)16(12(3)8-10)19-17(20)14-6-5-13(21-4)9-15(14)18/h5-9H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSFKXIFPXCDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=C(C=C2)OC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide

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